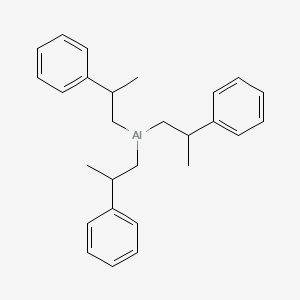
Tris(2-phenylpropyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-phenylpropyl)alumane is an organoaluminum compound with the chemical formula Al(C₉H₁₁)₃
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylpropyl)alumane typically involves the reaction of aluminum trichloride with 2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{11}\text{MgBr} \rightarrow \text{Al(C}9\text{H}{11})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-phenylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and phenylpropyl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Aluminum oxide and phenylpropyl radicals.
Reduction: Aluminum hydrides.
Substitution: Aluminum halides and phenylpropyl halides.
Wissenschaftliche Forschungsanwendungen
Tris(2-phenylpropyl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a metal-organic framework.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of high-performance materials and as a precursor in the synthesis of other organoaluminum compounds.
Wirkmechanismus
The mechanism of action of Tris(2-phenylpropyl)alumane involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, coordinating with electron-rich species and facilitating various chemical transformations. The phenylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Tris(2-methyl-2-phenylpropyl)alumane: Similar structure but with methyl groups instead of hydrogen atoms on the propyl chain.
Tris(2-phenylpyridine)iridium: Used in organic electrophosphorescent devices, highlighting the versatility of tris-substituted compounds.
Uniqueness: Tris(2-phenylpropyl)alumane is unique due to its specific combination of aluminum and phenylpropyl groups, which confer distinct reactivity and stability. Its ability to form stable complexes and act as a catalyst in various reactions sets it apart from other organoaluminum compounds.
Eigenschaften
CAS-Nummer |
115034-87-2 |
|---|---|
Molekularformel |
C27H33Al |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
tris(2-phenylpropyl)alumane |
InChI |
InChI=1S/3C9H11.Al/c3*1-8(2)9-6-4-3-5-7-9;/h3*3-8H,1H2,2H3; |
InChI-Schlüssel |
VJEKKLDXDUTOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Al](CC(C)C1=CC=CC=C1)CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

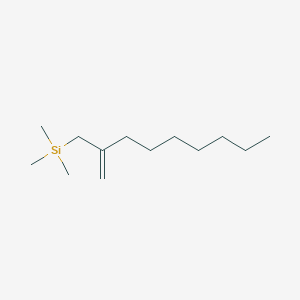
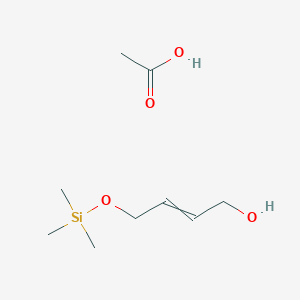
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
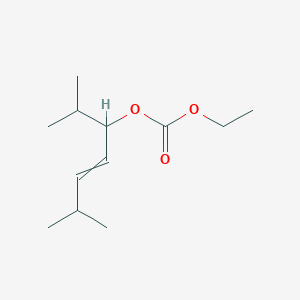

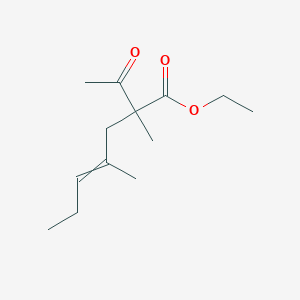
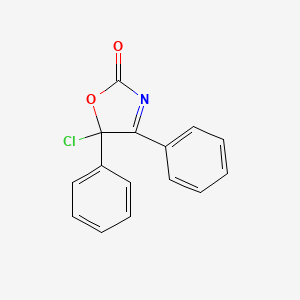
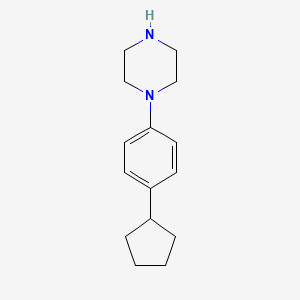
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)

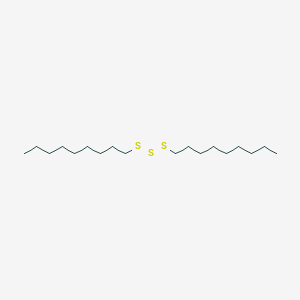
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
